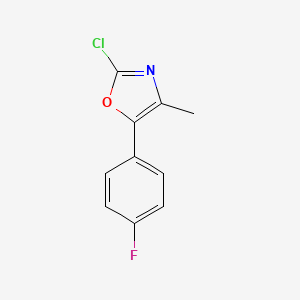![molecular formula C25H23NO5 B13936087 (2R)-2-[amino-(2-methoxyphenyl)methyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid](/img/structure/B13936087.png)
(2R)-2-[amino-(2-methoxyphenyl)methyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-®-3-Amino-3-(2-methoxyphenyl)-propionic acid is a derivative of amino acids commonly used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely utilized in solid-phase peptide synthesis (SPPS) to protect the amino group during the synthesis process .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-®-3-Amino-3-(2-methoxyphenyl)-propionic acid typically involves the protection of the amino group with the Fmoc group. This is achieved through a reaction between the amino acid and Fmoc chloride in the presence of a base such as diisopropylethylamine (DIPEA) in a solvent like dichloromethane (DCM) . The reaction conditions are generally mild, and the product is purified through crystallization or chromatography.
Industrial Production Methods
Industrial production of Fmoc-®-3-Amino-3-(2-methoxyphenyl)-propionic acid follows similar synthetic routes but on a larger scale. Automation and the use of robotic instrumentation in SPPS have streamlined the production process, allowing for the efficient synthesis of peptides with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-®-3-Amino-3-(2-methoxyphenyl)-propionic acid undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions using piperidine in dimethylformamide (DMF).
Common Reagents and Conditions
Deprotection: Piperidine in DMF (20:80) is commonly used for Fmoc deprotection.
Coupling: DIC and HOBt in DMF are used for peptide bond formation.
Major Products Formed
The major products formed from these reactions are peptides with the desired amino acid sequence, where Fmoc-®-3-Amino-3-(2-methoxyphenyl)-propionic acid is incorporated at specific positions .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Fmoc-®-3-Amino-3-(2-methoxyphenyl)-propionic acid is used in the synthesis of complex peptides and proteins. Its role as a protected amino acid derivative makes it essential for SPPS .
Biology and Medicine
In biology and medicine, peptides synthesized using Fmoc-®-3-Amino-3-(2-methoxyphenyl)-propionic acid are used in drug development, particularly in the design of peptide-based therapeutics and vaccines .
Industry
In the industrial sector, the compound is used in the large-scale production of peptides for research and therapeutic purposes .
Mecanismo De Acción
The mechanism of action of Fmoc-®-3-Amino-3-(2-methoxyphenyl)-propionic acid involves its incorporation into peptides during SPPS. The Fmoc group protects the amino group, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to build the desired peptide .
Comparación Con Compuestos Similares
Similar Compounds
- Fmoc-®-3-Amino-3-(2-hydroxyphenyl)-propionic acid
- Fmoc-®-3-Amino-3-(2-chlorophenyl)-propionic acid
Uniqueness
Fmoc-®-3-Amino-3-(2-methoxyphenyl)-propionic acid is unique due to the presence of the methoxy group on the phenyl ring, which can influence the compound’s reactivity and the properties of the resulting peptides .
Propiedades
Fórmula molecular |
C25H23NO5 |
|---|---|
Peso molecular |
417.5 g/mol |
Nombre IUPAC |
(2R)-2-[amino-(2-methoxyphenyl)methyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid |
InChI |
InChI=1S/C25H23NO5/c1-30-21-13-7-6-12-19(21)23(26)22(24(27)28)25(29)31-14-20-17-10-4-2-8-15(17)16-9-3-5-11-18(16)20/h2-13,20,22-23H,14,26H2,1H3,(H,27,28)/t22-,23?/m1/s1 |
Clave InChI |
PCBQIOXJLXILES-WTQRLHSKSA-N |
SMILES isomérico |
COC1=CC=CC=C1C([C@H](C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N |
SMILES canónico |
COC1=CC=CC=C1C(C(C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


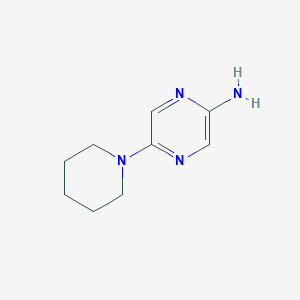
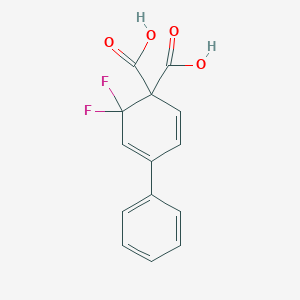
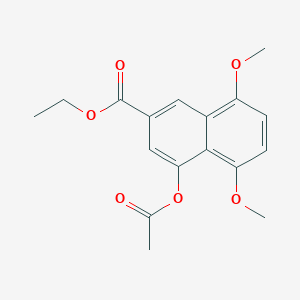
![4-(1-(1-Ethoxyethyl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13936024.png)
![2-[4-(Benzyloxy)phenyl]-3-cyclohexyl-3H-thieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B13936029.png)

![5-(4-methoxyphenyl)-7-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13936033.png)

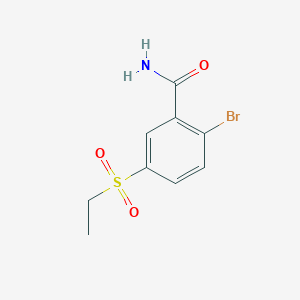
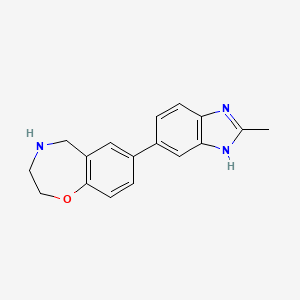
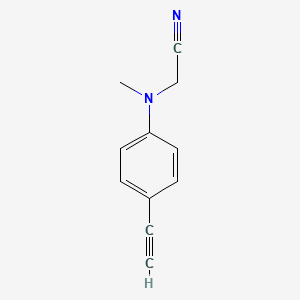
![Methyl 2-bromo-7-chlorothiazolo[5,4-b]pyridine-6-carboxylate](/img/structure/B13936063.png)

